![molecular formula C31H24Cl2N6O2Ru-2 B13663423 [Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 is a ruthenium-based coordination complex. It consists of a central ruthenium ion coordinated to two 2,2’-bipyridine ligands and one 2,2’-bipyridine-4-carboxylic acid ligand, with two chloride ions balancing the charge. This compound is known for its distinctive optical and electrochemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 2,2’-bipyridine-4-carboxylic acid in an aqueous solution. The reaction is often carried out under reflux conditions with a reducing agent such as hypophosphorous acid to reduce Ru(III) to Ru(II) . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized from Ru(II) to Ru(III).
Reduction: It can also be reduced back to Ru(II) from Ru(III) using appropriate reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxodisulfate and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as hypophosphorous acid and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and elevated temperatures.
Major Products
Oxidation: The major product is the oxidized form of the complex, 3.
Reduction: The reduced form is [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2.
Substitution: Products vary depending on the substituting ligand but generally result in new coordination complexes.
科学研究应用
Chemistry
The compound is widely used as a photosensitizer in photochemical reactions and as a catalyst in various redox reactions .
Biology
In biological research, it is employed as a fluorescent probe for imaging and detecting biomolecules due to its strong luminescence properties .
Medicine
Industry
Industrially, it is used in the development of electrochemical sensors and devices for detecting various analytes .
作用机制
The compound exerts its effects primarily through its ability to absorb light and undergo photoinduced electron transfer reactions. Upon light absorption, an electron is excited from the ground state to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photocatalysis and photodynamic therapy .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Another similar compound but with different coordination geometry and properties.
Uniqueness
The presence of the 2,2’-bipyridine-4-carboxylic acid ligand in [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 provides additional functional groups for further chemical modifications and interactions, enhancing its versatility and applicability in various fields.
属性
分子式 |
C31H24Cl2N6O2Ru-2 |
|---|---|
分子量 |
684.5 g/mol |
IUPAC 名称 |
2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;ruthenium;dichloride |
InChI |
InChI=1S/C11H8N2O2.2C10H8N2.2ClH.Ru/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-7H,(H,14,15);2*1-8H;2*1H;/p-2 |
InChI 键 |
FSDJFFIQZOWARI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Cl-].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)

![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
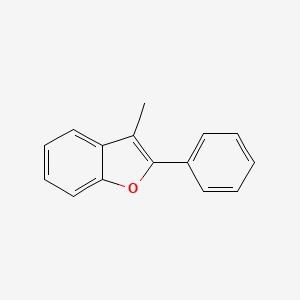
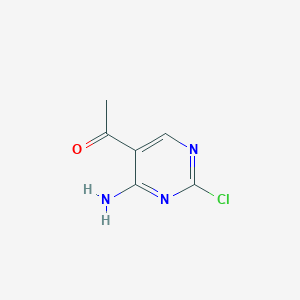
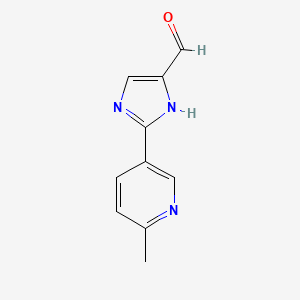
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
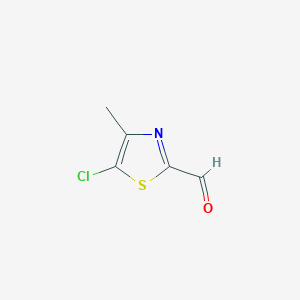
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
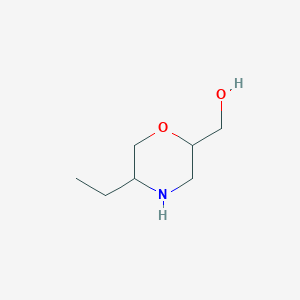
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
